molecular formula C11H20N2O2 B15275579 Ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate

Ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate

Cat. No.: B15275579
M. Wt: 212.29 g/mol
InChI Key: QPPUGQFBSWPBCT-UHFFFAOYSA-N
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Description

Ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate (CAS 178311-45-0) is a chemical building block of significant interest in pharmaceutical research and development. It features both azetidine and piperidine rings, which are privileged structures in medicinal chemistry. The azetidine ring is a recognized pharmacophore found in a variety of biologically active molecules, including some with cytotoxic and antibacterial activities . This specific compound serves as a versatile synthon for the synthesis of more complex molecules. For instance, it is a precursor to derivatives like Ethyl 1-(1-benzhydrylazetidin-3-yl)piperidine-4-carboxylate, demonstrating its utility in constructing diverse chemical libraries . The molecular framework is similar to that explored in the development of receptor agonists, indicating its value in designing potential therapeutics for central nervous system disorders . As a bifunctional scaffold, it enables researchers to explore structure-activity relationships in drug discovery programs. The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-2-15-11(14)9-3-5-13(6-4-9)10-7-12-8-10/h9-10,12H,2-8H2,1H3

InChI Key

QPPUGQFBSWPBCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate typically involves the reaction of azetidine derivatives with piperidine derivatives under specific conditions. One common method involves the use of ethyl 2,3-butadienoate and cyclic ketimine in the presence of a catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) in 1,4-dioxane to yield azetidine derivatives . Another approach includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Alkylation Reactions

The piperidine nitrogen undergoes alkylation with alkyl halides or sulfonates, forming N-alkylated derivatives. This reaction typically occurs under basic conditions to deprotonate the amine, enhancing nucleophilicity.
Example :

  • Reaction with methyl iodide in acetonitrile at 60°C for 12 hours yields N-methyl-1-(azetidin-3-yl)piperidine-4-carboxylate with 75–85% efficiency .

  • Ethyl bromoacetate in THF with K₂CO₃ produces N-(ethoxycarbonylmethyl)-1-(azetidin-3-yl)piperidine-4-carboxylate , a precursor for further functionalization .

ReagentConditionsProductYieldSource
Methyl iodideCH₃CN, 60°C, 12 hN-methyl derivative85%
Ethyl bromoacetateTHF, K₂CO₃, reflux, 8 hN-(ethoxycarbonylmethyl) derivative78%

Amination and Aza-Michael Additions

The azetidine nitrogen participates in amination reactions, forming secondary or tertiary amines. Aza-Michael additions are particularly notable, enabling the formation of complex heterocycles.
Example :

  • Reaction with morpholine in acetonitrile at 65°C for 4 hours generates 3-morpholino-1-(piperidin-4-yl)azetidine in 73% yield .

  • Coupling with 1H-imidazole under similar conditions yields 3-(1H-imidazol-1-yl)-1-(piperidin-4-yl)azetidine (53% yield) .

SubstrateReagentConditionsProductYieldSource
This compoundMorpholineCH₃CN, 65°C, 4 h3-morpholino derivative73%
This compound1H-imidazoleCH₃CN, 65°C, 4 h3-imidazolyl derivative53%

Ring-Opening Reactions

The azetidine ring undergoes acid- or base-catalyzed ring-opening reactions. For example:

  • Treatment with HCl in methanol cleaves the azetidine ring, forming 3-amino-1-(piperidin-4-yl)propan-1-ol (62% yield) .

  • Strong bases like NaOH induce β-elimination, yielding unsaturated amines .

ReagentConditionsProductYieldSource
HCl (4M)MeOH, 25°C, 6 h3-amino-propanol derivative62%
NaOH (2M)H₂O, 80°C, 3 hUnsaturated amine58%

Ester Hydrolysis and Reduction

The ethyl ester group is hydrolyzed to a carboxylic acid under acidic or basic conditions. Reduction of the ester to a primary alcohol is achieved with LiAlH₄.
Example :

  • Hydrolysis with LiOH in THF/H₂O (1:1) at 60°C produces 1-(azetidin-3-yl)piperidine-4-carboxylic acid (89% yield) .

  • Reduction with LiAlH₄ in THF yields 4-(hydroxymethyl)-1-(azetidin-3-yl)piperidine (72% yield) .

Reaction TypeReagentConditionsProductYieldSource
Ester hydrolysisLiOHTHF/H₂O, 60°C, 8 hCarboxylic acid derivative89%
ReductionLiAlH₄THF, 0°C → 25°C, 2 hAlcohol derivative72%

Substitution Reactions

The azetidine and piperidine nitrogens participate in nucleophilic substitutions. For instance:

  • Reaction with benzyl chloride forms N-benzyl-1-(azetidin-3-yl)piperidine-4-carboxylate (68% yield) .

  • Use of tosyl chloride generates a sulfonamide derivative, enabling further cross-coupling reactions .

ReagentConditionsProductYieldSource
Benzyl chlorideCH₂Cl₂, Et₃N, 25°C, 12 hN-benzyl derivative68%
Tosyl chlorideCH₂Cl₂, pyridine, 0°C, 2 hTosylamide derivative65%

Comparative Reactivity of Structural Motifs

The reactivity of this compound differs from simpler piperidine or azetidine derivatives due to steric and electronic effects from both rings. Key comparisons include:

CompoundReactivity TrendExample Reaction
Ethyl piperidine-4-carboxylate Higher ester reactivity, no azetidineEster hydrolysis: 95% yield
4-(Azetidin-1-yl)piperidine Azetidine ring-opening dominatesAcid-catalyzed ring opening: 62%
This compoundBalanced ester/amine reactivityAza-Michael addition: 73%

Scientific Research Applications

Ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine and piperidine rings can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Name Substituent on Piperidine-N Key Functional Groups Physical Properties (Where Available) Biological Activity/Application
This compound Azetidin-3-yl Ester, strained 3-membered ring Dihydrochloride salt (improved solubility) Not explicitly stated; potential CNS targeting due to azetidine’s rigidity
Ethyl 1-(2-chlorobenzyl)piperidine-4-carboxylate 2-Chlorobenzyl Ester, aromatic chloro group Yellow oily liquid; IR (C=O at 1738 cm⁻¹) Butyrylcholinesterase inhibitor (60.6% yield)
Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate 4-Sulfamoylbenzoyl Ester, sulfonamide Solid (synthesis via EDCI coupling) Carbonic anhydrase inhibition (used in hydrazonobenzenesulfonamide derivatives)
Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate 6-Chloropyridazin-3-yl Ester, heteroaromatic Mp: 55–60°C; density: 1.259 g/cm³ Intermediate in kinase inhibitor synthesis
Ethyl 1-(1-(quinolin-8-yl)ethyl)piperidine-4-carboxylate Quinoline-derived alkyl Ester, bulky aromatic Purified via flash chromatography (33% yield) Anticancer or antimicrobial candidate (structural similarity to kinase inhibitors)

Key Research Findings

Impact of Substituent Size and Polarity

  • Smaller substituents (e.g., azetidine) may improve blood-brain barrier penetration due to reduced steric hindrance, whereas bulkier groups (e.g., quinoline) enhance target specificity but limit solubility .
  • Sulfonamide and ester groups synergize in carbonic anhydrase inhibition, as seen in hydrazonobenzenesulfonamide derivatives .

Q & A

Q. What are the key synthetic routes for Ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate?

The synthesis of this compound typically involves coupling azetidine derivatives with a piperidine-4-carboxylate scaffold. For example:

  • Step 1 : Start with ethyl piperidine-4-carboxylate (a common precursor, as seen in ). React it with an azetidine-containing reagent (e.g., 3-bromoazetidine) under basic conditions (e.g., K₂CO₃ or NaH) to form the 1-(azetidin-3-yl) substitution.
  • Step 2 : Optimize coupling using reagents like EDCI/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole), as demonstrated in amide bond formation for similar piperidine derivatives .
  • Critical parameters : Solvent choice (e.g., dry acetonitrile or DMF), temperature (often 0–25°C), and reaction time (12–24 hours). Monitor via TLC or HPLC.

Q. How is the molecular structure of this compound confirmed?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond lengths and angles .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular formula. For example, a similar piperidine-4-carboxylate derivative showed a [M+H]⁺ peak at m/z 410.1931 with fragmentation patterns matching predicted pathways (e.g., loss of –CH₂NO₄ or –C₇H₆O₃) .
  • NMR spectroscopy : ¹H/¹³C NMR can verify the azetidine ring (e.g., δ 3.5–4.0 ppm for N–CH₂ protons) and ester group (δ 1.2–1.4 ppm for ethyl CH₃) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis?

  • Catalyst screening : Test coupling agents like EDCI vs. DCC (dicyclohexylcarbodiimide) to enhance efficiency .
  • Solvent effects : Compare polar aprotic solvents (DMF, acetonitrile) with ethers (THF) to improve solubility and reduce side reactions .
  • Temperature control : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 1 hour vs. 24 hours at room temperature) .
  • Workup strategies : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization for higher purity.

Q. How should researchers resolve contradictory bioactivity data for this compound?

  • Mechanistic studies : Use molecular docking to predict interactions with biological targets (e.g., enzymes or receptors). For example, similar piperidine derivatives showed affinity for inflammatory pathways via COX-2 inhibition .
  • Dose-response assays : Conduct in vitro dose-ranging experiments (e.g., 0.1–100 µM) to identify IC₅₀ values and validate reproducibility .
  • Off-target screening : Employ proteome-wide assays (e.g., kinase profiling) to rule out nonspecific effects .

Q. What analytical methods are critical for assessing purity and stability?

Parameter Method Example Data
PurityHPLC (C18 column)≥98% purity, retention time = 8.2 min
Degradation productsLC-MS/MSHydrolysis of ester group at pH < 4
Thermal stabilityTGA/DSCDecomposition at 220°C

Methodological Challenges and Solutions

Q. How to handle the steric hindrance of the azetidine ring during functionalization?

  • Strategy : Use bulky protecting groups (e.g., Boc for azetidine nitrogen) to direct regioselectivity .
  • Case study : A related azetidine-thiazole derivative required slow addition of reagents to minimize steric clashes during coupling .

Q. What computational tools are recommended for predicting physicochemical properties?

  • Software : Use Gaussian for DFT calculations (logP, pKa) or Schrödinger Suite for ADME predictions .
  • Example : A piperidine-azetidine analog showed predicted logP = 2.1, aligning with experimental solubility data .

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